4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride
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Overview
Description
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride: is a chemical compound with the molecular formula C6H15N3O2S.ClH and a molecular weight of 229.73 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-Amino-4-methylpiperidine.
Sulfonation: The 4-Amino-4-methylpiperidine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Chemical Reactions Analysis
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Scientific Research Applications
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA synthesis and protein function .
Comparison with Similar Compounds
4-Amino-4-methylpiperidine-1-sulfonamidehydrochloride can be compared with other similar compounds, such as:
4-Amino-1-methylpiperidine: This compound shares a similar piperidine structure but lacks the sulfonamide group.
4-Amino-4-methylpiperidine: This compound is a precursor in the synthesis of this compound.
The presence of the sulfonamide group in this compound makes it unique and imparts specific chemical and biological properties that are not present in its analogs.
Properties
Molecular Formula |
C6H16ClN3O2S |
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Molecular Weight |
229.73 g/mol |
IUPAC Name |
4-amino-4-methylpiperidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-6(7)2-4-9(5-3-6)12(8,10)11;/h2-5,7H2,1H3,(H2,8,10,11);1H |
InChI Key |
FYXIOFIPADYHLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)S(=O)(=O)N)N.Cl |
Origin of Product |
United States |
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